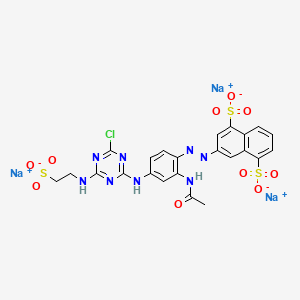![molecular formula C12H8ClN5O6S B14456190 2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate CAS No. 72845-90-0](/img/structure/B14456190.png)
2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate is a diazonium salt that is commonly used in various chemical reactions, particularly in the synthesis of azo dyes. This compound is known for its vibrant color and its ability to form stable azo compounds through coupling reactions with aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate typically involves the diazotization of 2-chloro-4-nitroaniline. The process begins with the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt. The resulting diazonium salt is then coupled with 4-nitrophenol in the presence of a base to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate undergoes various types of chemical reactions, including:
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds.
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, and cyanides through Sandmeyer reactions.
Common Reagents and Conditions
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium hydroxide.
Substitution Reactions: Involve the use of copper(I) salts (e.g., copper(I) chloride, copper(I) bromide) and other reagents like hypophosphorous acid.
Major Products Formed
Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.
Substituted Aromatic Compounds: Formed through substitution reactions where the diazonium group is replaced by other functional groups.
Scientific Research Applications
2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and as a reagent in various organic reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate involves the formation of reactive intermediates that can undergo coupling or substitution reactions. The diazonium group is highly reactive and can form stable azo compounds through electrophilic aromatic substitution. The molecular targets and pathways involved in these reactions include the aromatic rings of phenols and amines, which act as nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the diazonium group.
4-Nitrophenylazobenzene: Similar azo compound but without the chloro substituent.
Uniqueness
2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate is unique due to its combination of chloro, nitro, and diazonium groups, which confer specific reactivity and stability. This makes it particularly useful in the synthesis of complex azo compounds and in various industrial applications .
Properties
CAS No. |
72845-90-0 |
|---|---|
Molecular Formula |
C12H8ClN5O6S |
Molecular Weight |
385.74 g/mol |
IUPAC Name |
2-chloro-4-[(4-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C12H7ClN5O2.H2O4S/c13-11-7-9(3-6-12(11)15-14)17-16-8-1-4-10(5-2-8)18(19)20;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
LEAZYQHEKMLEMJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[N+]#N)Cl)[N+](=O)[O-].OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


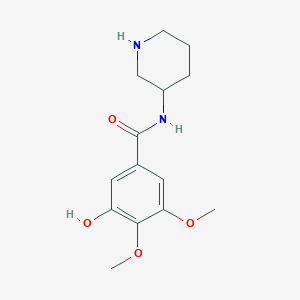
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
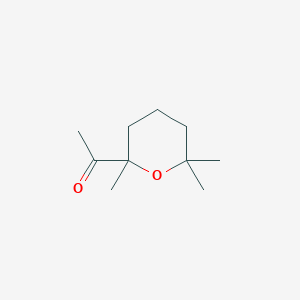
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)



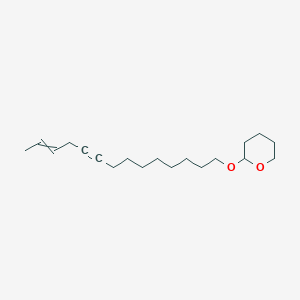

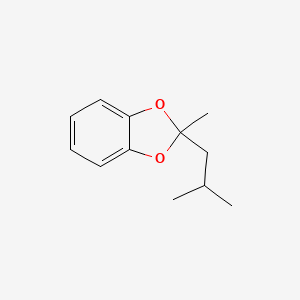
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide](/img/structure/B14456165.png)
![4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14456172.png)
